molecular formula C18H15NO2S2 B11698659 5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 302823-92-3

5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11698659
CAS No.: 302823-92-3
M. Wt: 341.5 g/mol
InChI Key: YHXJSLLNANMGLB-VBKFSLOCSA-N
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Description

5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a hydroxybenzylidene moiety

Properties

CAS No.

302823-92-3

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c20-15-8-6-14(7-9-15)12-16-17(21)19(18(22)23-16)11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2/b16-12-

InChI Key

YHXJSLLNANMGLB-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxo group can be reduced to a thiol or a thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of thiol or thioether derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of signal transduction, disruption of metabolic processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzylidene Derivatives: Compounds with a benzylidene moiety.

    Phenylethyl Derivatives: Compounds with a phenylethyl group.

Uniqueness

5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Biological Activity

5-(4-Hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known by its CAS number 302823-92-3, is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure with a hydroxybenzylidene moiety and a phenylethyl group. Its molecular formula is C26H31NO2S2C_{26}H_{31}NO_2S_2 with a molecular weight of 453.7 g/mol. The structural uniqueness contributes to its biological activity.

PropertyValue
Molecular FormulaC26H31NO2S2
Molecular Weight453.7 g/mol
IUPAC Name(5Z)-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number302823-92-3

Antioxidant Activity

The hydroxyphenyl group in the compound is believed to exhibit antioxidant properties , effectively scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives possess significant antimicrobial activity . In particular, studies have shown that compounds similar to this compound exhibit effectiveness against various bacterial strains . This suggests potential applications in treating infections.

Anticancer Potential

The compound has been evaluated for its anticancer properties . It may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against certain tumor types, although more comprehensive clinical trials are necessary to confirm these findings .

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell proliferation and survival.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of thiazolidinone derivatives:

  • A study synthesized various thiazolidinones and evaluated their antimicrobial activity, revealing that certain derivatives exhibited potent effects against Gram-positive and Gram-negative bacteria .
  • Another investigation focused on the anticancer potential of similar compounds, showing promising results in inhibiting the growth of specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves a multi-step process:

Thiazolidinone core formation : Reacting 2-phenylethylamine with carbon disulfide and chloroacetic acid under basic conditions (e.g., sodium acetate) to form the 2-thioxothiazolidin-4-one intermediate .

Benzylidene introduction : Condensation of the intermediate with 4-hydroxybenzaldehyde using ammonium acetate in acetic acid under reflux .

  • Optimization : Catalyst choice (e.g., piperidine for Knoevenagel condensation) and solvent polarity (DMF vs. ethanol) significantly impact yield (60–85% reported) and stereoselectivity (Z/E ratio) .
    • Validation : Confirm structure via 1H^1H-NMR (e.g., vinyl proton at δ 7.8–8.2 ppm) and LC-MS (M+^+ peak at m/z 384.4) .

Q. Which analytical techniques are most reliable for characterizing the compound’s stereochemistry and purity?

  • Key Techniques :

  • Single-crystal X-ray diffraction : Resolves Z/E isomerism (e.g., dihedral angle < 10° for Z-configuration) .
  • 13C^{13}C-NMR : Distinguishes thiocarbonyl (C=S, δ 190–200 ppm) and exocyclic double bond (C=C, δ 120–130 ppm) .
  • HPLC-PDA : Purity >95% achieved using C18 columns with methanol/water (70:30) mobile phase .
    • Data Interpretation : Compare experimental spectra with computed DFT models (e.g., Gaussian 16) for validation .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition via ELISA (IC50_{50} calculation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <50 µM considered active .
    • Controls : Use standard inhibitors (e.g., diclofenac for COX-2) and validate with triplicate replicates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzylidene moiety) affect bioactivity?

  • SAR Strategy :

  • Electron-withdrawing groups (e.g., -NO2_2, -Br): Enhance antimicrobial activity (MIC reduced by 30–50%) but increase cytotoxicity .
  • Hydrophobic substituents (e.g., octyloxy): Improve membrane permeability (logP >3.5) but reduce aqueous solubility .
    • Experimental Workflow :

Synthesize analogs via parallel combinatorial chemistry .

Screen in silico (e.g., molecular docking with COX-2 PDB: 5KIR) .

Validate top candidates in vivo (e.g., murine inflammation models) .

Q. What mechanistic insights explain contradictory data in enzyme inhibition studies (e.g., COX-2 vs. 15-LOX selectivity)?

  • Hypothesis Testing :

  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to map active-site interactions .
  • Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
    • Case Study : Analogous thiazolidinones show COX-2 selectivity due to H-bonding with Arg120, while 15-LOX inhibition requires chelation of Fe2+^{2+} .

Q. How can computational methods resolve discrepancies in predicted vs. observed pharmacokinetic properties?

  • Integrated Workflow :

ADMET Prediction : SwissADME for logP, BBB permeability, and CYP450 interactions .

MD Simulations : AMBER or GROMACS to assess stability in lipid bilayers (e.g., POPC membranes) .

Experimental Validation : Compare with in vitro Caco-2 permeability assays .

  • Data Reconciliation : Adjust force field parameters (e.g., GAFF2) to align simulation results with experimental logD values .

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